molecular formula C23H15ClN2O4S B15025303 2-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)-1-(4-chlorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)-1-(4-chlorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B15025303
M. Wt: 450.9 g/mol
InChI Key: XJTDZTPVPHDMOE-UHFFFAOYSA-N
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Description

This compound is a structurally complex heterocyclic molecule featuring a chromeno[2,3-c]pyrrole-3,9-dione core fused with a 1,3-thiazole ring substituted at position 2. The 4-chlorophenyl group at position 1 and the 5-acetyl-4-methyl-1,3-thiazol-2-yl moiety at position 2 contribute to its unique electronic and steric properties. Its synthesis typically involves multi-step condensation and cyclization reactions, as inferred from analogous protocols in the literature .

Properties

Molecular Formula

C23H15ClN2O4S

Molecular Weight

450.9 g/mol

IUPAC Name

2-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-1-(4-chlorophenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C23H15ClN2O4S/c1-11-21(12(2)27)31-23(25-11)26-18(13-7-9-14(24)10-8-13)17-19(28)15-5-3-4-6-16(15)30-20(17)22(26)29/h3-10,18H,1-2H3

InChI Key

XJTDZTPVPHDMOE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC=C(C=C5)Cl)C(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The compound’s structural analogs differ primarily in substituents on the aromatic rings or the heterocyclic components. Key comparisons include:

Table 1: Structural Features of Analogous Compounds
Compound Name Core Structure Substituents Key Functional Groups Reference
Target Compound Chromeno[2,3-c]pyrrole-3,9-dione 4-Chlorophenyl, 5-acetyl-4-methyl-1,3-thiazol-2-yl Acetyl, methyl, chlorophenyl
2-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)-1-[4-(benzyloxy)-3-ethoxyphenyl]-6,7-dimethyl-... (Analog from ) Chromeno[2,3-c]pyrrole-3,9-dione 4-(Benzyloxy)-3-ethoxyphenyl, 6,7-dimethyl Benzyloxy, ethoxy, methyl
Compound 4 () Thiazole-pyrazole-triazole hybrid 4-Chlorophenyl, 4-fluorophenyl, 5-methyl-1H-1,2,3-triazol-4-yl Fluorophenyl, methyl, triazole
Compound 12 () Pyrido-triazole-thiazolo-pyrimidine 4-Chlorophenyl, 4-methoxyphenyl, 1H-1,2,4-triazol-5-yl Methoxyphenyl, triazole, pyrimidine

Key Observations :

  • The target compound’s chromeno-pyrrole-dione core distinguishes it from pyrazole-triazole hybrids () or pyrido-pyrimidine systems (). This core likely enhances π-π stacking interactions in receptor binding.
  • Substituent variations (e.g., 4-chlorophenyl vs. 4-methoxyphenyl in ) influence solubility and electronic effects.

Pharmacological and Physicochemical Comparisons

While direct pharmacological data for the target compound are absent in the provided evidence, insights can be extrapolated from structural analogs:

Table 2: Inferred Properties Based on Substituents
Property Target Compound Compound 4 () Compound 12 ()
LogP ~3.8 (highly lipophilic) ~3.2 (moderate lipophilicity) ~2.5 (polar due to methoxy groups)
Solubility Poor in aqueous media Moderate in DMSO High in DMF
Bioactivity Potential kinase inhibition Antifungal (triazole moiety) Anticancer (pyrimidine core)

Notable Findings:

  • The 4-chlorophenyl group in the target compound may enhance membrane permeability but reduce solubility, limiting bioavailability compared to methoxy-substituted analogs .
  • The thiazole-acetyl group could act as a hydrogen-bond acceptor, mimicking ATP-binding sites in kinases, a feature absent in triazole-based compounds ().

Computational and Crystallographic Insights

  • Crystallography : highlights that isostructural compounds (e.g., Compound 4) exhibit planar conformations except for perpendicular fluorophenyl groups. By analogy, the target compound’s 4-chlorophenyl group may adopt a similar orientation, influencing crystal packing and stability .
  • Molecular Docking: Tools like AutoDock4 () could predict binding modes of the target compound to receptors like EGFR kinase. The thiazole-acetyl group may occupy hydrophobic pockets, while the chromeno-pyrrole core engages in π-stacking .

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